Ethyl (E)-o-methoxycinnamate can be sourced from natural products, particularly from plants like Kaempferia galanga, where it is isolated from the rhizome extracts. The compound is also synthesized through chemical reactions involving starting materials such as 4-methoxybenzaldehyde and ethyl acrylate.
This compound falls under the category of cinnamate esters, which are characterized by a phenylpropanoid structure. It is classified as a flavoring agent and a UV filter in cosmetic formulations due to its ability to absorb ultraviolet light.
The synthesis of ethyl (E)-o-methoxycinnamate can be achieved through various methods. A common approach involves the following steps:
For instance, one synthesis method involves dissolving 4-methoxybenzaldehyde in dry N,N-dimethylformamide and adding ethyl bromide, followed by stirring at elevated temperatures. The yield from this method can reach approximately 77% under optimal conditions .
Ethyl (E)-o-methoxycinnamate has a molecular formula of and a molecular weight of approximately 206.24 g/mol. Its structure features a methoxy group attached to a phenyl ring and an ethyl group linked via a double bond to an acrylate moiety.
Ethyl (E)-o-methoxycinnamate participates in various chemical reactions typical for esters and alkenes:
The hydrolysis reaction typically requires heating with water and an acid catalyst, leading to the cleavage of the ester bond and formation of the corresponding acid .
The mechanism of action for ethyl (E)-o-methoxycinnamate primarily relates to its biological activity, particularly its anti-inflammatory properties. It inhibits key inflammatory mediators such as interleukins and tumor necrosis factor-alpha in various biological models.
In studies involving animal models, ethyl (E)-o-methoxycinnamate demonstrated significant inhibition of granuloma formation and prolonged pain response times, indicating its potential use as an anti-inflammatory agent .
Ethyl (E)-o-methoxycinnamate has several scientific applications:
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